molecular formula C19H18N2O2S B2695312 1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one CAS No. 1903268-41-6

1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2695312
CAS No.: 1903268-41-6
M. Wt: 338.43
InChI Key: GYGUNPUCVZNCQV-UHFFFAOYSA-N
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Description

1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of Quinolin-8-yloxy Intermediate: Starting from quinoline, the hydroxylation at the 8-position can be achieved using suitable oxidizing agents.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The quinolin-8-yloxy intermediate can be coupled with the pyrrolidine derivative using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Thiophene Incorporation:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions depending on the reagents used.

    Reduction: Reduction reactions can target specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline, pyrrolidine, or thiophene moieties.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂, or other peroxides.

    Reducing Agents: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development targeting various biological pathways.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: In the development of organic electronic materials or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of thiophene.

    1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(phenyl)ethanone: Contains a phenyl group instead of thiophene.

Uniqueness

The presence of the thiophene group in 1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one may impart unique electronic properties, making it distinct from its analogs with different aromatic groups.

Properties

IUPAC Name

1-(3-quinolin-8-yloxypyrrolidin-1-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-18(12-16-6-3-11-24-16)21-10-8-15(13-21)23-17-7-1-4-14-5-2-9-20-19(14)17/h1-7,9,11,15H,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGUNPUCVZNCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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